molecular formula C16H10F3NO2S B2790713 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-51-3

3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No. B2790713
CAS RN: 338415-51-3
M. Wt: 337.32
InChI Key: JNDFZDVHXFNXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione” is a chemical compound with the molecular formula C16H10F3NO2S . It has an average mass of 337.316 Da and a monoisotopic mass of 337.038422 Da . This product is intended for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. It is known that the compound has a molecular formula of C16H10F3NO2S and an average mass of 337.316 Da .

Mechanism of Action

Riluzole works by inhibiting the release of glutamate, a neurotransmitter that is involved in the communication between nerve cells. Excess glutamate can lead to overstimulation of nerve cells, which can cause damage and cell death. By reducing the release of glutamate, 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione may help to protect nerve cells and slow down the progression of neurological disorders.
Biochemical and Physiological Effects:
Riluzole has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of nerve cells. Riluzole has also been shown to reduce oxidative stress, which is a process that can damage cells and tissues. In addition, this compound may have anti-inflammatory effects, which could be beneficial in neurological disorders that involve inflammation.

Advantages and Limitations for Lab Experiments

Riluzole has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Riluzole has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, it has been found to have some toxic effects on certain cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and reduce its toxicity. Finally, there is ongoing research into the underlying mechanisms of this compound's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
Riluzole is a drug that has been approved for the treatment of ALS and has also been researched for its potential therapeutic effects in other neurological disorders. It works by modulating glutamate neurotransmission and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound has several advantages and is a promising area of research for the treatment of neurological disorders.

Synthesis Methods

Riluzole can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 2,3,4-trifluorobenzaldehyde in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reagents, but the end product remains the same.

Scientific Research Applications

Riluzole has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to modulate glutamate neurotransmission, which is thought to play a role in the pathogenesis of these disorders. In addition to its approved use in ALS, 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione has been researched for its potential benefits in Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)12-7-3-1-5-10(12)9-20-14(21)11-6-2-4-8-13(11)23-15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDFZDVHXFNXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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